Methyl 2-bromo-6-fluoro-4-methylbenzoate

Physical Chemistry Process Chemistry Purification

Methyl 2-bromo-6-fluoro-4-methylbenzoate is a polysubstituted benzoate ester featuring an ortho-bromine, ortho-fluorine, and para-methyl substitution pattern. This unique 2,6,4-substitution on the aromatic ring provides a defined electronic and steric environment that is critical for selective cross-coupling chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures in pharmaceutical and agrochemical research.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 1807232-33-2
Cat. No. B1475079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-fluoro-4-methylbenzoate
CAS1807232-33-2
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)C(=O)OC)F
InChIInChI=1S/C9H8BrFO2/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h3-4H,1-2H3
InChIKeyHDXDWSSDZMVCKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-6-fluoro-4-methylbenzoate (CAS 1807232-33-2): A Specialized Ortho-Bromo-Fluoro Ester for Cross-Coupling and Pharmaceutical Intermediates


Methyl 2-bromo-6-fluoro-4-methylbenzoate is a polysubstituted benzoate ester featuring an ortho-bromine, ortho-fluorine, and para-methyl substitution pattern [1]. This unique 2,6,4-substitution on the aromatic ring provides a defined electronic and steric environment that is critical for selective cross-coupling chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the construction of complex molecular architectures in pharmaceutical and agrochemical research [1].

Why Methyl 2-bromo-6-fluoro-4-methylbenzoate Cannot Be Replaced by Regioisomeric Analogs in Precision Synthesis


Regioisomeric substitution patterns in polyhalogenated benzoates dramatically alter reactivity, physical properties, and biological outcomes. While compounds like methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS 1262396-04-2) and methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS 1359857-62-7) share the same molecular formula, their distinct substitution patterns yield significantly different predicted boiling points (Delta ~20 °C), lipophilicities (Delta XLogP3 up to ~0.5), and electronic distributions [1][2]. These differences directly impact synthetic yields, purification efficiency, and downstream target interactions, making a simple substitution in a validated synthetic route or biological assay a high-risk proposition for reproducibility and outcome.

Quantitative Differentiation of Methyl 2-bromo-6-fluoro-4-methylbenzoate from Its Closest Analogs


Predicted Boiling Point: A 20 °C Divergence Enabling More Tolerant Distillation and Purification

The predicted boiling point of Methyl 2-bromo-6-fluoro-4-methylbenzoate is 275.4 ± 40.0 °C at 760 mmHg, which is significantly higher than the predicted boiling point of its regioisomer methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS 1262396-04-2) at 255.6 ± 35.0 °C [1]. This represents a difference of approximately 20 °C.

Physical Chemistry Process Chemistry Purification

Lipophilicity (XLogP3) Variance: A 0.5 Log Unit Shift Modulating Membrane Permeability and Pharmacokinetic Properties

The XLogP3 value for Methyl 2-bromo-6-fluoro-4-methylbenzoate is 2.9, indicating a specific lipophilicity profile [1]. In contrast, its regioisomer methyl 2-bromo-4-fluoro-6-methylbenzoate (CAS 1262396-04-2) has a reported XLogP3 of 2.4 [2]. This 0.5 log unit difference can significantly affect the compound's solubility, membrane permeability, and ultimately the ADME profile of any derived drug candidate.

Medicinal Chemistry Drug Design ADME

Reactivity Profile: Ortho-Fluorine as a Unique Directing Group in Palladium-Catalyzed C-H Functionalization

The 2-bromo-6-fluoro-4-methyl substitution pattern is electronically distinct. While no direct kinetic studies are available for this specific compound, class-level inference from fluorobenzene literature confirms that an ortho-fluorine substituent strongly directs palladium-catalyzed direct arylation to the position alpha to the fluorine [1]. In this compound, the ortho-fluorine and ortho-bromine create a unique 1,2,3-trisubstituted environment, which can dictate regioselectivity in sequential functionalization strategies compared to its 4-fluoro isomer.

Organic Synthesis C-H Activation Palladium Catalysis

Stability and Handling: Confirmed Liquid Physical State at Room Temperature for Automated Dispensing

The compound is confirmed to be a liquid at 20 °C, with a refractive index of 1.52 . This contrasts with its acid counterpart, 2-bromo-6-fluoro-4-methylbenzoic acid, which is typically a solid . The liquid state simplifies automated liquid handling, high-throughput experimentation (HTE) workflows, and inventory management.

Automation High-Throughput Experimentation Formulation

Optimal Research Applications for Methyl 2-bromo-6-fluoro-4-methylbenzoate Based on Quantified Differentiation


Late-Stage Functionalization and Diversification of Drug Scaffolds

The distinct 2-bromo-6-fluoro-4-methyl pattern, with its ortho-fluorine directing group, is ideally suited for the sequential functionalization of advanced pharmaceutical intermediates [1]. The liquid physical state of Methyl 2-bromo-6-fluoro-4-methylbenzoate at 20 °C makes it an excellent choice for high-throughput experimentation (HTE) and automated synthesis platforms, where its ready dispensability reduces manual error and increases throughput .

Synthesis of Ortho-Fluorinated Biaryls via Suzuki-Miyaura Coupling

The ortho-bromine provides a reactive handle for Suzuki-Miyaura cross-couplings to install an aryl group ortho to a fluorine atom, a motif common in modern drug discovery for metabolic stability and conformational control [1]. Its higher predicted boiling point and lipophilicity differentiate it from its regioisomers, potentially offering a wider purification window and altered drug-like properties in the final coupled products .

Building Block for Buchwald-Hartwig Amination in Medicinal Chemistry

This compound is a strategic building block for Buchwald-Hartwig aminations, enabling the introduction of nitrogen-containing groups ortho to a fluorine atom on the aromatic ring. The unique electronic environment dictated by the fluorine, bromine, and methyl groups in a 1,2,3-arrangement can fine-tune the basicity and binding affinity of resulting aniline derivatives for enzyme targets, a nuance not achievable with other regioisomers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-bromo-6-fluoro-4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.